2-Cyclobutylaniline

Description

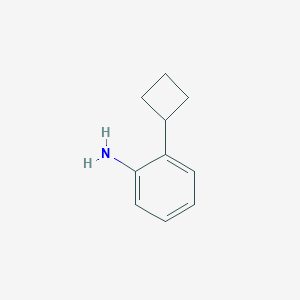

2-Cyclobutylaniline is an aromatic amine derivative characterized by a cyclobutyl substituent at the ortho position of the aniline ring. Its molecular structure combines the electron-rich aromatic amine group with a strained cyclobutane ring, which imparts unique steric and electronic properties.

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

2-cyclobutylaniline |

InChI |

InChI=1S/C10H13N/c11-10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5,11H2 |

InChI Key |

GVUSZKQHJNXTGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclobutylaniline can be synthesized through several methods. One common approach involves the [4+2] annulation of cyclobutylanilines with alkynes, catalyzed by self-doped Ti3+@TiO2 under visible light . This method is advantageous due to its stability under photooxidation conditions and recyclability of the catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of continuous flow photoredox catalysis has been shown to improve the efficiency of such reactions . This method allows for gram-scale production with lower catalyst loading, making it a viable option for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Cyclobutylaniline has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutylaniline in chemical reactions often involves the formation of reactive intermediates, such as singlet oxygen in photocatalytic reactions . The molecular targets and pathways depend on the specific reaction and conditions used. For example, in the [4+2] annulation reaction, the compound interacts with alkynes to form cyclohexene derivatives through a visible light-mediated process.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

*Example molecular weight for 2-aminobenzamide (C₇H₈N₂O).

Reactivity and Stability

- Cyclobutylamine : The primary amine group and strained cyclobutane ring make it highly reactive, with applications in industrial synthesis. Its hazards include respiratory irritation, necessitating careful handling .

- 2-Aminobenzamides: The amide group reduces basicity compared to amines, enhancing hydrogen-bonding capacity. This property is exploited in glycan analysis tools like GlycoBase .

- This compound: The aromatic amine group is less basic than aliphatic amines (e.g., Cyclobutylamine) but more reactive than amides.

Biological Activity

2-Cyclobutylaniline is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

This compound is characterized by the presence of a cyclobutane ring attached to an aniline moiety. This structural configuration contributes to its biological activity by influencing its interaction with various biological targets.

Pharmacological Activity

1. Anticancer Properties

Research has indicated that cyclobutane derivatives, including this compound, exhibit significant anticancer properties. The cyclobutane moiety enhances the potency of compounds by optimizing their binding affinity to target proteins involved in cancer progression. For instance, studies have shown that compounds with cyclobutyl substituents can inhibit the oncogenic function of MYC transcription factors, which are crucial in various cancers .

2. Enzyme Inhibition

Cyclobutane-containing compounds have been identified as selective inhibitors for certain enzymes involved in cancer metabolism. For example, a study highlighted the potential of cyclobutyl analogs to selectively bind to cathepsin B, an enzyme overexpressed in invasive cancers, thereby increasing selectivity towards tumor cells compared to traditional linkers used in antibody-drug conjugates .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The unique conformation provided by the cyclobutane ring allows for better accommodation within the hydrophobic pockets of target proteins, enhancing binding affinity.

- Induction of Apoptosis : Some studies suggest that cyclobutane derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization through binding at colchicine sites, leading to cell cycle arrest .

- Selective Targeting : The ability of these compounds to selectively target specific kinases and enzymes suggests potential for reduced side effects compared to less selective agents.

Case Study 1: Cyclobutyl Analog as TTK Inhibitor

A notable case study involved a cyclobutyl derivative that acted as a potent inhibitor of threonine tyrosine kinases (TTK), which are often overexpressed in breast cancer. This compound exhibited high bioavailability and selectivity over multiple kinases, demonstrating promising results in preclinical models for breast cancer treatment .

Case Study 2: GABA Receptor Modulation

Another investigation focused on the development of GABA receptor ligands incorporating cyclobutane structures. These ligands showed high affinity for GABA receptors and demonstrated significant pharmacological activity in reducing airway hyperresponsiveness in animal models, indicating potential therapeutic applications in respiratory diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.